2-(2-Bromopyrimidin-4-yl)acetonitrile
Description
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-(2-bromopyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2 |
InChI Key |
DQBRSISCXRMJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Direct Substitution on Bromopyrimidine Precursors
One common method involves the reaction of 2-bromopyrimidine derivatives with acetonitrile-containing nucleophiles or equivalents under controlled conditions:
- Starting Materials: 2-bromopyrimidine or 2-bromo-4-pyrimidinyl derivatives.
- Reagents and Conditions: Use of bases such as potassium carbonate or sodium hydride to deprotonate acetonitrile, enabling nucleophilic attack on the bromopyrimidine ring.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.
- Temperature: Typically moderate heating (60–90 °C) for several hours (2–6 h) to drive the substitution to completion.
- Workup: After reaction completion, aqueous extraction and organic solvent washes (ethyl acetate or diethyl ether) are used, followed by drying over anhydrous sodium sulfate and concentration.
- Purification: Column chromatography on silica gel or recrystallization from ethanol/water mixtures yields the pure product.
This method is supported by patent literature describing the preparation of related bromopyridine and bromopyrimidine acetonitriles, where nucleophilic substitution is a key step.
Multi-Step Synthesis via Pyrimidine Ring Functionalization
Another approach involves synthesizing the bromopyrimidine ring bearing the acetonitrile group through sequential reactions:
- Step 1: Synthesis of 4-pyrimidinyl acetonitrile intermediates by condensation of suitable pyrimidine precursors with cyanoacetic acid derivatives or related esters.
- Step 2: Bromination at the 2-position of the pyrimidine ring using brominating agents under controlled conditions.
- Step 3: Purification by standard organic techniques.
This method allows for precise control over substitution patterns and is useful when direct substitution is challenging due to steric or electronic effects.
Grignard and Organometallic Approaches
While less common for this specific compound, related bromopyridine acetonitriles have been synthesized via Grignard reagents reacting with nitrile precursors:
- For example, 5-bromo-2-pyridinecarbonitrile reacted with methylmagnesium bromide in dry THF at low temperatures (-20 °C to -10 °C) to form substituted intermediates, which after workup and purification yield nitrile-functionalized bromopyridines.
Similar organometallic methods could be adapted for pyrimidine analogs, though specific literature on 2-(2-bromopyrimidin-4-yl)acetonitrile is limited.
Representative Experimental Data and Yields
| Embodiment | Starting Material (g) | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 56 (ethyl 2-cyano-2-(pyridin-4-yl)acetate) | 60 | 170 | 87.5 | TLC monitored; organic extraction and drying |
| 2 | 84 | 80 | 160 | 89.8 | Similar conditions, higher temp improves yield |
| 3 | 70 | 60 | 140 | 86.4 | Consistent yields with slight variation |
| 4 | 105 | 90 | 120 | 85.9 | Shorter reaction time at higher temp |
| 5 | 56 | 70 | 170 | 78.2 | Slightly lower yield, possibly due to temp |
| 6 | 98 | 60 | 180 | 81.6 | Longer reaction time compensates lower temp |
| 7 | 91 | 80 | 150 | 82.5 | Balanced conditions, good yield |
Data adapted from patent examples on related pyridine acetonitrile preparations, indicative of conditions applicable to pyrimidine analogs.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Proton NMR typically shows signals for methylene protons adjacent to the nitrile group around δ 4.1 ppm (singlet), and aromatic pyrimidine protons between δ 7.0–8.5 ppm, confirming substitution patterns.
- Mass Spectrometry: Molecular ion peaks consistent with C7H5BrN2 (molecular weight ~197 g/mol) confirm the target compound.
- Chromatography: Thin-layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify the product.
- Elemental Analysis: Confirms bromine content and nitrile incorporation.
Summary of Key Parameters Influencing Preparation
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Higher temperatures (80–90 °C) generally increase reaction rate and yield but may cause side reactions if excessive. |
| Reaction Time | Sufficient time (2–3 hours) ensures completion; prolonged times may not improve yield significantly. |
| Solvent Choice | Polar aprotic solvents (DMF, THF) enhance nucleophilicity and solubility of reactants. |
| Base/Catalyst | Potassium carbonate or anhydrous bases promote substitution; catalysts like copper or palladium may be used in cross-coupling variants. |
| Purification Method | Silica gel chromatography and recrystallization are effective for obtaining high purity. |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or thiol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2-bromopyrimidin-4-yl)acetic acid.
Scientific Research Applications
1.1. Muscarinic Acetylcholine Receptor Modulation
Research has identified 2-(2-Bromopyrimidin-4-yl)acetonitrile as a significant scaffold for developing allosteric modulators of the muscarinic acetylcholine receptor (mAChR). A study demonstrated that derivatives of this compound exhibited potent positive allosteric modulation at the M3 mAChR subtype. The structure–activity relationship (SAR) analysis indicated that modifications to the bromopyrimidine core could enhance selectivity and potency, making it a valuable tool for investigating mAChR pharmacology .
1.2. Neuroprotective Effects
Compounds based on 2-(2-Bromopyrimidin-4-yl)acetonitrile have shown neuroprotective properties in preclinical models. For example, derivatives were tested for their ability to block sodium channels, which are implicated in neurodegenerative diseases. One particular derivative demonstrated significant neuroprotective effects in a rat model of transient middle cerebral artery occlusion, suggesting its potential as a therapeutic agent for ischemic stroke .
2.1. Building Block in Organic Synthesis
The bromopyrimidine moiety serves as an excellent starting point for further chemical modifications due to its reactivity. It can undergo various transformations such as nucleophilic substitution, allowing the introduction of diverse functional groups. This versatility has made it a valuable intermediate in synthesizing more complex molecules used in drug development .
2.2. Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing bioactive molecules with potential therapeutic applications across various disciplines, including oncology and neurology. Its derivatives have been explored for their anticancer properties and ability to modulate neurotransmitter systems, showcasing its broad applicability in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Bromopyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electron-Withdrawing Effects : The bromine and nitrile groups in the target compound lower its LUMO energy compared to analogues with electron-donating groups (e.g., methoxy in ), enhancing electrophilicity for cross-coupling reactions .
- Heterocycle Influence : Pyrimidine-based compounds exhibit stronger halogen bonding (Br) compared to coumarin or thiazole derivatives, which rely on π-π stacking or sulfur-mediated interactions .
- Substituent Position: The 2-bromo-4-cyano arrangement in the target compound creates a steric and electronic profile distinct from 4,6-dimethoxy-pyrimidine derivatives, which show reduced reactivity due to methoxy’s electron-donating nature .
Crystallographic and Spectroscopic Insights
- Crystal Packing : The target compound’s bromine atom facilitates halogen bonding, leading to tighter molecular packing than fluorine-substituted analogues, as observed in single-crystal X-ray studies using ORTEP-3 .
- Spectroscopic Signatures : IR spectra of pyrimidine acetonitriles show distinct C≡N stretches at ~2240 cm⁻¹, shifted slightly compared to coumarin derivatives (~2220 cm⁻¹) due to differing conjugation effects .
Biological Activity
2-(2-Bromopyrimidin-4-yl)acetonitrile, with the molecular formula C7H5BrN2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biomolecules and its applications in medicinal chemistry. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C7H5BrN2
- CAS Number : 312325-74-9
- Molecular Weight : 201.03 g/mol
Biological Activity Overview
Research indicates that 2-(2-Bromopyrimidin-4-yl)acetonitrile exhibits several biological activities, including:
- Antibacterial and Antifungal Properties : Studies have shown that this compound possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values were reported to range from 4.69 to 156.47 µM against different bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated in cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). It was found that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .
The biological activity of 2-(2-Bromopyrimidin-4-yl)acetonitrile is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of key enzymes involved in cellular signaling pathways, particularly GSK-3β and IKK-β. The inhibition of these kinases can lead to altered cellular responses, which may be beneficial in treating conditions such as cancer and neurodegenerative diseases .
- Receptor Binding : The bromine atom and the nitrile group in the structure facilitate binding to various receptors, influencing downstream signaling pathways essential for cellular function .
Table 1: Biological Activity Summary
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial properties of several pyridine derivatives, including 2-(2-Bromopyrimidin-4-yl)acetonitrile. The results demonstrated that this compound exhibited potent activity against Staphylococcus aureus with an MIC value of approximately 5.64 µM, showcasing its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
